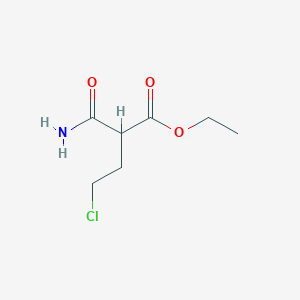
Ethyl 2-carbamoyl-4-chlorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-carbamoyl-4-chlorobutanoate, also known as ECB, is an organic compound with the chemical formula C7H11ClNO3. It has a CAS Number of 1108667-58-8 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C7H12ClNO3/c1-2-12-7(11)5(3-4-8)6(9)10/h5H,2-4H2,1H3,(H2,9,10) . This compound has a molecular weight of 193.63 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 193.63 . The specific physical and chemical properties such as boiling point, melting point, and density are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis of Diverse Organic Compounds
Ethyl 2-carbamoyl-4-chlorobutanoate serves as a versatile precursor in the synthesis of a wide range of organic compounds. For instance, it has been used in the production of trifluoromethyl heterocycles, demonstrating the compound's utility in creating complex molecular structures with potential pharmaceutical applications (Honey et al., 2012). Additionally, it has been employed in the condensation with salicylaldehydes to synthesize substituted 2H-chromene-3-carboxylates, highlighting its flexibility in facilitating Knoevenagel condensations and other key organic reactions (Sairam et al., 2015).
Biocatalytic Production of Optically Pure Substances
A significant area of research involving this compound is its biocatalytic reduction to produce optically pure substances, crucial for the pharmaceutical industry. Studies have detailed the use of Escherichia coli and yeast cells expressing various reductase genes to achieve enantioselective reduction of Ethyl 4-chloro-3-oxobutanoate (a related compound) to its optically active forms. These biocatalytic processes are essential for synthesizing chiral building blocks like ethyl (S)-4-chloro-3-hydroxybutanoate and ethyl (R)-4-chloro-3-hydroxybutanoate with high enantiomeric excess, demonstrating the potential for producing pharmaceutical intermediates with precise stereochemical configurations (Kizaki et al., 2001), (Ye et al., 2011).
Propiedades
IUPAC Name |
ethyl 2-carbamoyl-4-chlorobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3/c1-2-12-7(11)5(3-4-8)6(9)10/h5H,2-4H2,1H3,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWMUIJLXGLDGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

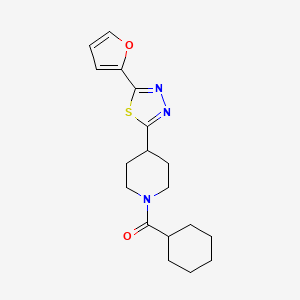
![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2384604.png)
![5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384606.png)
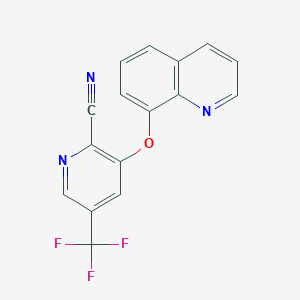
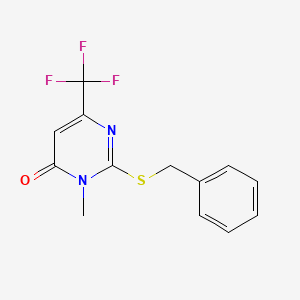
![N-butyl-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2384610.png)

![2-(4-fluorophenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2384612.png)

![4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2384615.png)
![4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2384616.png)
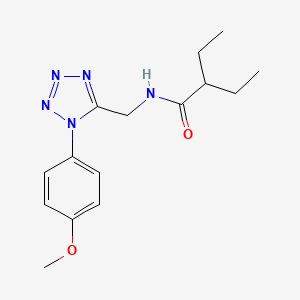
![4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole](/img/structure/B2384619.png)
